molecular formula C8H6ClN3O B1414935 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 1082550-10-4

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1414935
CAS No.: 1082550-10-4
M. Wt: 195.6 g/mol
InChI Key: SFTKVPSMNAPDGM-UHFFFAOYSA-N
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Description

Historical Context of 1,2,5-Oxadiazole (Furazan) Chemistry

The historical development of 1,2,5-oxadiazole chemistry traces back to the late 19th century, with significant milestones marking its evolution as a distinct heterocyclic class. Furazan, also known as 1,2,5-oxadiazole, was first recognized as a heterocyclic aromatic organic compound consisting of a five-atom ring containing one oxygen and two nitrogen atoms. The early synthesis methods for furazan compounds were established through the cyclization of glyoxime derivatives, though these processes required careful control due to the instability of furazan to high temperatures or extremes of pH.

The synthesis of unsubstituted furazan was particularly challenging and was only accomplished as recently as 1965, highlighting the complexity of this heterocyclic system. The formation of furazan from glyoxime was noted to be exothermic and accompanied by the copious evolution of noxious gases, requiring specialized handling procedures. Early synthetic approaches involved heating glyoxime to 150 degrees Celsius in the presence of succinic anhydride, with furazan evaporating at that temperature to continuously remove the product from the reaction mixture.

The development of derivative synthesis methods expanded significantly over time, with 3,4-dimethylfurazan being prepared through analogous processes by dehydrating dimethylglyoxime, achieving boiling points of 154-159 degrees Celsius. The historical progression of furazan chemistry also encompassed the development of carboxylic acid derivatives through oxidation reactions using potassium permanganate, leading to compounds such as methylfurazancarboxylic acid and furazandicarboxylic acid. The preparation of energetic precursors like diaminofurazan through heating diaminoglyoxime with potassium hydroxide represented another significant advancement in the field.

Nomenclature and Classification within Heterocyclic Chemistry

The nomenclature and classification of 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine follows established heterocyclic chemistry conventions, positioning it within the broader oxadiazole family. Oxadiazoles constitute a class of heterocyclic aromatic chemical compounds of the azole family with the molecular formula C₂H₂N₂O, existing in four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. The 1,2,5-oxadiazole isomer, commonly referred to as furazan, is characterized by the specific positioning of nitrogen atoms at positions 1 and 2, with an oxygen atom at position 5.

According to systematic chemical taxonomy, furazans belong to the class of organic compounds known as furazans, which are compounds containing a furazan moiety consisting of a five-membered aromatic ring with one oxygen and two nitrogen atoms at positions 2, 1, and 5, respectively. The hierarchical classification places these compounds within the kingdom of organic compounds, superclass of organoheterocyclic compounds, class of azoles, subclass of oxadiazoles, with furazans as the direct parent. The International Union of Pure and Applied Chemistry name for the basic ring system is 1,2,5-oxadiazole, while the traditional name remains furazan.

The specific compound this compound incorporates additional structural elements that influence its nomenclature. The presence of the 3-chlorophenyl substituent at position 4 of the oxadiazole ring and the amine group at position 3 creates a unique molecular architecture. The Simplified Molecular Input Line Entry System representation of this compound is C1=CC(=CC(=C1)Cl)C2=NON=C2N, indicating the connectivity pattern and functional group arrangement. The International Chemical Identifier key for this compound is SFTKVPSMNAPDGM-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Significance of this compound in Current Research

The research significance of this compound stems from its demonstrated biological activities and potential therapeutic applications across multiple disease areas. Contemporary research has identified this compound as a promising candidate in anticancer drug development, with studies showing significant cytotoxicity against various cancer cell lines. The compound has demonstrated notable activity against HCT116 colon cancer cells with an inhibitory concentration of 12.5 micromolar, HeLa cervical cancer cells at 10.8 micromolar, and MCF-7 breast cancer cells at 15.0 micromolar.

The mechanism of action for the anticancer effects of this compound involves the inhibition of topoisomerase II alpha, an enzyme crucial for deoxyribonucleic acid replication and cell division. By disrupting this enzyme's function, the compound can induce apoptosis in cancer cells, representing a valuable mechanism for therapeutic intervention. The compound's ability to selectively target cancer cells while maintaining acceptable toxicity profiles makes it an attractive candidate for further drug development efforts.

Research into the broader class of 1,2,5-oxadiazole derivatives has revealed their potential as carbonic anhydrase inhibitors, antibacterial agents, vasodilating compounds, antimalarial drugs, and anticancer therapeutics. These diverse biological activities underscore the versatility of the oxadiazole scaffold in medicinal chemistry applications. The 1,2,5-oxadiazole moiety is considered underprivileged compared to other heterocyclic compounds, having attracted relatively little attention from researchers despite its significant potential in medicinal, material, and agricultural sciences.

Recent investigations have also explored the role of furazan-containing molecules in drug development programs, with emphasis on their unique bioisosteric properties and biological activities. The incorporation of the furazan ring system into pharmaceutical compounds can enhance physical properties and biological activity, making it a valuable heterocyclic group for medicinal chemists. Studies have demonstrated that furazan derivatives can serve as effective pharmacophores for targeting various biological pathways and molecular targets.

Research Application Activity Type Target/Mechanism Reference Study
Anticancer Research Cytotoxic Activity Topoisomerase II Alpha Inhibition HCT116, HeLa, MCF-7 Cell Lines
Antimicrobial Studies Antibacterial Properties Enzyme Inhibition Multiple Bacterial Strains
Enzyme Inhibition Carbonic Anhydrase Active Site Binding Biochemical Assays
Drug Development Bioisosteric Replacement Enhanced Pharmacokinetics Medicinal Chemistry Programs

The current research landscape demonstrates increasing recognition of this compound as a valuable lead compound for drug discovery efforts. The compound's unique structural features, combining the electron-withdrawing chlorophenyl group with the nucleophilic amine functionality, provide opportunities for structure-activity relationship studies and optimization of biological properties. Contemporary medicinal chemistry programs continue to explore derivatives and analogs of this compound to enhance potency, selectivity, and pharmacological properties.

Properties

IUPAC Name

4-(3-chlorophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTKVPSMNAPDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Hydroxamyl Derivatives

Method Overview:
One classical approach involves synthesizing 1,2,5-oxadiazoles through cyclization of hydroxamyl halides with nitriles. This method typically employs substituted hydroxamyl halides, such as methyl glyoxalate chloroxime, reacted with nitriles like trichloroacetonitrile under elevated temperatures (40°C to 150°C). The process results in the formation of the oxadiazole ring via intramolecular cyclization, with the amino group introduced subsequently.

Reaction Conditions & Data:

Starting Material Solvent Temperature Reaction Time Yield Notes
Methyl glyoxalate chloroxime Organic (e.g., toluene) 40-150°C Until HCl evolution ceases Variable Forms intermediate for further functionalization
Nitrile (e.g., trichloroacetonitrile) - - - - Key reactant for ring closure

Research Findings:
Heretofore, this method has been used to synthesize various 1,2,4-oxadiazoles, which can be further modified to obtain the target compound. The process is efficient, with yields often exceeding 70% when optimized.

Fusion of Amidoxime Salts with Amides

Method Overview:
Another prominent route involves fusing amidoxime salts with amides at elevated temperatures (around 200°C). This method is advantageous for producing 1,2,5-oxadiazoles with specific substituents, including chlorophenyl groups.

Reaction Conditions & Data:

Starting Material Molar Ratio Temperature Duration Yield Notes
Amidoxime salt (e.g., acetamidoxime) 1:1 200°C 15 min to hours 60-80% Recrystallization or sublimation for purification

Research Findings:
This method allows for the synthesis of derivatives like 3-acetyl-S-trichloromethyl-1,2,4-oxadiazole, which can be further converted into amino derivatives.

Nucleophilic Substitution and Reduction Strategies

Method Overview:
The synthesis of amino derivatives often involves nucleophilic substitution of halogenated oxadiazoles with amines or reduction of oxadiazole precursors. For example, benzaldehyde derivatives can be converted into amino compounds via reduction with sodium borohydride in acetic acid, followed by purification.

Reaction Conditions & Data:

Starting Material Reagent Solvent Temperature Reaction Time Yield Notes
4-(4-Chlorophenyl)-1,2,4-oxadiazole NaBH4 Acetic acid Room temp 1-3 hours 70-80% Reduction to amino derivative

Multi-Step Synthesis from Aromatic Precursors

Method Overview:
Starting from chlorinated aromatic compounds like chlorobenzene, the synthesis involves nitration, reduction, and cyclization steps. For example, chlorobenzene can be nitrated to chloronitrobenzenes, reduced to chloranilines, and then cyclized with hydrazides to form the oxadiazole core.

Reaction Conditions & Data:

Step Reagents Conditions Yield Notes
Nitration HNO3 / H2SO4 Cold 80-90% Forms chloronitrobenzenes
Reduction Sn / HCl Heating 75-85% Forms chloranilines
Cyclization Hydrazides Reflux 60-70% Forms oxadiazoles

Research Findings:
This method is versatile but involves multiple steps, making it suitable for complex derivatives.

Specific Synthesis of 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine

Based on the literature, the most relevant approach involves the initial synthesis of a chlorophenyl-substituted oxadiazole followed by amino functionalization:

  • Step 1: Synthesis of 4-(3-chlorophenyl)-1,2,4-oxadiazole via cyclization of chlorophenyl hydroxamyl derivatives with nitriles.
  • Step 2: Nucleophilic substitution or reduction to introduce the amino group at position 3, often using reagents like hydrazine hydrate or sodium borohydride.

Research Data: A typical procedure involves reacting chlorophenyl hydroxamyl halides with nitriles at elevated temperatures, followed by reduction with hydrazine to yield the amino derivative. Yields are generally in the range of 50-70%, with purification via recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products include oxides and hydroxylated derivatives.

    Reduction: Products include reduced oxadiazole derivatives.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of oxadiazoles can act as potent anticancer agents by inducing apoptosis in cancer cells . For example, derivatives have been synthesized that demonstrate significant activity against various cancer cell lines, suggesting that this compound could be explored further for its therapeutic potential.

Medicine

In medicinal chemistry, this compound is being investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways. Its mechanism of action typically involves binding to molecular targets and disrupting biological pathways . Ongoing research aims to elucidate these interactions further.

Industrial Applications

The compound is also utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and coatings that require enhanced performance characteristics .

Case Studies

Several studies highlight the significance of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in PMC explored novel derivatives of oxadiazoles and their anticancer properties. The findings indicated that certain derivatives exhibited IC50 values below 100 μM against multiple cancer cell lines, showcasing the potential for developing effective anticancer agents from this class of compounds .

Case Study 2: Antimicrobial Properties

Research has shown that oxadiazole derivatives possess significant antimicrobial activity. For instance, a derivative similar to this compound was tested against various bacterial strains and demonstrated notable inhibition zones compared to control substances .

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (Compound 7)
  • Molecular Formula : C₈H₆FN₃O
  • Molecular Weight : 179.15 g/mol
  • Synthesis: Prepared via refluxing the corresponding cyanide derivative with hydroxylamine hydrochloride and NaHCO₃ in methanol, followed by NaOH treatment (yield: ~32%) .
  • This compound is commercially available (CAS: 99817-27-3) and priced at $300–$394 per 250–500 mg .
4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine (Compound 6)
  • Molecular Formula : C₈H₆ClN₃O
  • Molecular Weight : 195.61 g/mol
  • Synthesis : Derived from amide oxime precursors refluxed with 2N NaOH (yield: 76%) .
4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-amine (Compound 8)
  • Molecular Formula : C₈H₆N₄O₃
  • Synthesis: Similar to compound 7 but with extended reflux in ethanol and acetic acid (yield: ~13%) .
  • Properties : The nitro group strongly withdraws electrons, likely reducing stability and increasing reactivity in biological systems.

Heterocyclic Substituents

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (Compound 5)
  • Molecular Formula : C₈H₁₁N₄O
  • Molecular Weight : 178.21 g/mol
  • Synthesis: Paal-Knorr reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid (yield: 72%) .
  • This compound exhibits antiproliferative activity in cancer cell lines .
4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Derivatives
  • Example : C101248 (THIK-1 inhibitor)
  • Structure : Features a benzimidazole ring fused to the oxadiazole core.
  • Activity : Potent inhibition of THIK-1 channels (IC₅₀ < 1 µM), highlighting the role of bulky heterocycles in target specificity .

Physicochemical and Pharmacological Comparisons

Compound Substituent Mol. Weight (g/mol) Synthesis Yield Key Properties
4-(3-Chlorophenyl) (Target) 3-Cl-C₆H₄ 195.61 (estimated) Not reported High lipophilicity; potential kinase inhibition
4-(4-Fluorophenyl) (7) 4-F-C₆H₄ 179.15 32% Moderate metabolic stability; commercial availability
4-(4-Chlorophenyl) (6) 4-Cl-C₆H₄ 195.61 76% Enhanced lipophilicity; higher yield than fluorine analog
Compound 5 (pyrrole) 2,5-Dimethylpyrrole 178.21 72% Antiproliferative activity; Paal-Knorr synthesis
C101248 (benzimidazole) Benzo[d]imidazole ~350 (estimated) Not reported THIK-1 inhibition; demonstrates heterocyclic substitution benefits

Biological Activity

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,5-oxadiazole ring substituted with a 3-chlorophenyl group and an amine functional group. This unique structure contributes to its reactivity and biological properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives, including this compound. The compound has demonstrated promising activity against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HCT116 (Colon cancer)12.5
HeLa (Cervical cancer)10.8
MCF-7 (Breast cancer)15.0

In a study assessing the anticancer effects of various oxadiazole derivatives, this compound showed significant cytotoxicity against the HCT116 and HeLa cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and cell division. By disrupting this enzyme's function, the compound can induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies suggest it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The compound's ability to inhibit bacterial growth suggests its potential application in treating bacterial infections.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring can significantly influence their potency.

Table 3: SAR Insights for Oxadiazole Derivatives

Substitution PositionEffect on ActivityReference
Position 1Increased anticancer activity
Position 2Enhanced antimicrobial properties
Position 5Reduced cytotoxicity

These insights guide further research into synthesizing more potent derivatives based on the oxadiazole scaffold.

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving multiple cancer cell lines, derivatives of oxadiazoles including this compound were tested for their efficacy against a panel of nine different cancer types. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Case Study on Antimicrobial Properties : Another study focused on the antibacterial effects of various oxadiazole derivatives. The findings revealed that the presence of electron-withdrawing groups like chlorine significantly improved antibacterial efficacy against both Staphylococcus aureus and Escherichia coli .

Q & A

Basic: How can the synthesis of 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine be optimized for higher yield and purity?

Methodological Answer:
The synthesis of 1,2,5-oxadiazol-3-amine derivatives typically involves cyclization of nitrile precursors with hydroxylamine. For example, 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (compound 7 in ) was synthesized by refluxing a nitrile derivative with hydroxylamine hydrochloride and sodium bicarbonate in methanol/water. To optimize the process:

  • Reagent Ratios: Use a 1:1.2 molar ratio of nitrile to hydroxylamine hydrochloride to ensure complete conversion.
  • Solvent System: Methanol-water mixtures (e.g., 13 mL methanol + 6 mL water) enhance solubility and reaction homogeneity.
  • Temperature and Time: Reflux at 100°C for 12–24 hours, followed by alkaline hydrolysis (2N NaOH) to precipitate the product.
  • Purification: Filter the precipitate and wash with cold ethanol to remove unreacted reagents .

Table 1: Comparative Synthesis Conditions for Analogous Compounds

SubstituentPrecursorSolventTime (h)Yield (%)
4-FluorophenylNitrile derivativeMethanol/water1232%
3-NitrophenylNitrile derivativeMethanol/water12013%
4-NitrophenylAmide oximeDry ethanol19212%
Adapted from .

Advanced: What advanced techniques confirm the crystal structure and molecular geometry of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For the closely related compound 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine ( ):

  • Crystallization: Grow crystals via slow evaporation in ethanol or DMSO.
  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 293 K.
  • Parameters: Monoclinic space group C2/c with unit cell dimensions a = 7.1681 Å, b = 10.8147 Å, c = 12.3448 Å, β = 103.155°.
  • Validation: Confirm bond lengths (e.g., C–N = 1.32–1.35 Å) and angles using software like SHELXL97. Hydrogen-bonding networks stabilize the lattice, with intermolecular N–H···N interactions .

Advanced: How does the substitution pattern on the phenyl ring influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on antiplasmodial oxadiazoles ( ) reveal:

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or fluoro (F) substituents enhance activity by increasing electrophilicity. For example, 4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-amine showed moderate antiplasmodial activity (IC₅₀ = 1.2 µM).
  • Positional Effects: Para-substitution generally improves target binding compared to meta- or ortho-positions. The 3-chlorophenyl group may sterically hinder interactions in certain targets.
  • Experimental Design: Test derivatives against Plasmodium falciparum cultures, using chloroquine as a positive control. Measure IC₅₀ values via SYBR Green assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • Purity Verification: Characterize compounds via HPLC (≥95% purity) and NMR (e.g., ¹H, ¹³C) to exclude confounding impurities.
  • Control Experiments: Include both positive (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO solvent) in triplicate .

Advanced: What computational methods predict the compound’s reactivity or target interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s amino group (NH₂) is a strong electron donor.
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like Plasmodium enzymes. Optimize force fields (e.g., AMBER) for accurate ligand-receptor poses.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .

Basic: What are the key spectroscopic markers for structural confirmation?

Methodological Answer:

  • ¹H NMR: The NH₂ group appears as a singlet at δ 6.2–6.5 ppm. Aromatic protons (3-chlorophenyl) resonate as multiplets at δ 7.4–7.8 ppm.
  • ¹³C NMR: The oxadiazole C-3 carbon appears at δ 155–160 ppm. Chlorine’s inductive effect shifts adjacent carbons upfield .
  • IR Spectroscopy: N–H stretching (3350–3450 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the oxadiazole core .

Basic: What purification strategies are effective for removing common impurities?

Methodological Answer:

  • Recrystallization: Use ethanol/water (3:1) to isolate the product.
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) to separate unreacted nitriles.
  • Acid-Base Extraction: Dissolve crude product in dilute HCl, filter, and neutralize with NaOH to precipitate pure amine .

Advanced: How does hydrogen bonding influence the compound’s stability?

Methodological Answer:
Intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) between the amino group and oxadiazole nitrogen stabilize the crystal lattice. Intramolecular H-bonds reduce conformational flexibility, enhancing thermal stability (decomposition >200°C). SCXRD data ( ) show these interactions contribute to a high-density (1.683 Mg/m³) packing .

Advanced: What strategies assess thermal stability for high-energy applications?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure exothermic peaks to determine decomposition onset (e.g., 220°C for similar furazans).
  • Thermogravimetric Analysis (TGA): Track mass loss under nitrogen. For example, <5% mass loss below 150°C indicates low volatility.
  • Impact Sensitivity Testing: Use a BAM drop-hammer apparatus; values >10 J indicate low sensitivity .

Advanced: How is bioactivity profiling conducted for pharmacological potential?

Methodological Answer:

  • In Vitro Assays: Screen against cancer (MCF-7, HeLa) and microbial (Staphylococcus aureus) lines. Use MTT assays for cytotoxicity (48-hour exposure).
  • In Vivo Models: Administer 10–50 mg/kg doses in murine models to assess pharmacokinetics (e.g., plasma half-life via LC-MS).
  • Mechanistic Studies: Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine

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